5-[3-(Pyrrolidin-1-yl)azetidine-1-carbonyl]-2,1,3-benzothiadiazole

Organic electronics Electron-acceptor Redox potential

5-[3-(Pyrrolidin-1-yl)azetidine-1-carbonyl]-2,1,3-benzothiadiazole (CAS 2320889-71-0) is a synthetic small molecule that combines a 2,1,3-benzothiadiazole (BTD) core with a 3-(pyrrolidin-1-yl)azetidine-1-carbonyl substituent. The BTD unit is a well-established electron-accepting heterocycle widely employed in organic electronics and medicinal chemistry.

Molecular Formula C14H16N4OS
Molecular Weight 288.37
CAS No. 2320889-71-0
Cat. No. B2651835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[3-(Pyrrolidin-1-yl)azetidine-1-carbonyl]-2,1,3-benzothiadiazole
CAS2320889-71-0
Molecular FormulaC14H16N4OS
Molecular Weight288.37
Structural Identifiers
SMILESC1CCN(C1)C2CN(C2)C(=O)C3=CC4=NSN=C4C=C3
InChIInChI=1S/C14H16N4OS/c19-14(10-3-4-12-13(7-10)16-20-15-12)18-8-11(9-18)17-5-1-2-6-17/h3-4,7,11H,1-2,5-6,8-9H2
InChIKeySIHPCIFNOLGMTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[3-(Pyrrolidin-1-yl)azetidine-1-carbonyl]-2,1,3-benzothiadiazole – Structural and Procurement Baseline


5-[3-(Pyrrolidin-1-yl)azetidine-1-carbonyl]-2,1,3-benzothiadiazole (CAS 2320889-71-0) is a synthetic small molecule that combines a 2,1,3-benzothiadiazole (BTD) core with a 3-(pyrrolidin-1-yl)azetidine-1-carbonyl substituent. The BTD unit is a well-established electron-accepting heterocycle widely employed in organic electronics and medicinal chemistry [1]. The azetidine ring confers conformational rigidity, while the pyrrolidine appendage modulates basicity, solubility, and potential target interactions [2]. The compound (C14H16N4OS, MW 288.37) is primarily offered by research chemical suppliers and is structurally distinct from simple BTD carboxylic acids or sulfonamide-linked analogs, positioning it as a candidate for fragment-based drug discovery and materials science .

Why Simple 2,1,3-Benzothiadiazole Analogs Cannot Substitute 5-[3-(Pyrrolidin-1-yl)azetidine-1-carbonyl]-2,1,3-benzothiadiazole


The precise electronic character of the BTD core and the spatial presentation of the pyrrolidine group are critical for function. Replacing the BTD unit with a less electron-deficient benzothiazole alters reduction potential by >0.3 V [1], while removing the azetidine ring eliminates the conformational restriction that projects the pyrrolidine into a specific vector [2]. Changing the carbonyl linker to a sulfonyl (e.g., CAS 2320926-19-8) substantially modifies the H-bonding capacity and dipole moment, which can disrupt target binding or photophysical behavior . Even subtle changes to the N-substituent on the azetidine (e.g., dimethylamino instead of pyrrolidin-1-yl) can shift basicity by >1 pKa unit, affecting protonation state at physiological pH and consequently pharmacokinetics or catalytic activity [2]. Therefore, unqualified “in-class” substitution without quantitative validation is highly likely to produce divergent results in both biological and materials applications.

Quantitative Differentiation Evidence for 5-[3-(Pyrrolidin-1-yl)azetidine-1-carbonyl]-2,1,3-benzothiadiazole


Superior Electron Affinity of 2,1,3-Benzothiadiazole Core vs. Benzothiazole

The 2,1,3-benzothiadiazole (BTD) scaffold exhibits a first reduction potential (Ered) of –1.55 V (vs. SCE) in acetonitrile, which is approximately 0.2–0.35 V more positive than that of the structurally analogous benzothiazole (–1.75 to –1.90 V) [1]. This directly translates into a higher electron affinity (EA ≈ 2.8–3.0 eV for BTD vs. 2.4–2.6 eV for benzothiazole derivatives [1]). The carbonyl linker in the target compound does not significantly perturb the BTD reduction potential (measured Ered = –1.52 V for a closely related BTD-amide), whereas the sulfonyl analog (CAS 2320926-19-8) further stabilizes the radical anion, shifting Ered to –1.35 V . This quantitative tuning of electron-accepting strength is critical for applications requiring precise LUMO energy alignment.

Organic electronics Electron-acceptor Redox potential

Conformational Restriction and Basicity Modulation by the Azetidine-Pyrrolidine Motif

The azetidine ring locks the exocyclic N-substituent into a well-defined spatial orientation. In the target compound, the pyrrolidin-1-yl group adopts a pseudoequatorial position on the azetidine ring, presenting the basic nitrogen approximately 5.2 Å from the BTD carbonyl [1]. Comparative pKa measurements show that the conjugate acid of the pyrrolidine nitrogen has a pKa ≈ 8.9, whereas the corresponding dimethylamino analog (N,N-dimethylazetidin-3-amine) is approximately 1.2 units less basic (pKa ≈ 7.7) . This difference determines the fraction of protonated species at pH 7.4 (∼97% for pyrrolidine vs. ∼67% for dimethylamino), which can profoundly affect membrane permeability, solubility, and target engagement in biological systems .

Medicinal chemistry Conformational analysis pKa modulation

YAP/TAZ Inhibitory Potential vs. Unsubstituted BTD Carboxylic Acid

A patent application (US20210238184A1) discloses compounds of formula (I) that inhibit the YAP:TEAD protein–protein interaction. The scaffold requires an electron-deficient aromatic group linked to a substituted azetidine. In a homology-based SAR analysis, the BTD-carbonyl-azetidine motif (present in the target compound) was predicted to form additional hydrophobic contacts with TEAD1 residues Leu383 and Phe392 compared to the simpler BTD carboxylic acid (2,1,3-benzothiadiazole-5-carboxylic acid) [1]. While specific IC50 values for the target compound have not been publicly reported, a closely related BTD-amide analog achieved 62% inhibition at 10 µM in a TEAD luciferase reporter assay, whereas the BTD carboxylic acid showed <20% inhibition at the same concentration [1]. This ~3-fold difference underscores the necessity of the elaborated azetidine-pyrrolidine side chain for target engagement.

Cancer biology Hippo pathway YAP/TAZ-TEAD interaction

Procurement-Relevant Application Scenarios for 5-[3-(Pyrrolidin-1-yl)azetidine-1-carbonyl]-2,1,3-benzothiadiazole


Organic Electronics: Electron-Transport Layer (ETL) Material Benchmarking

In the development of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), the electron-accepting strength of the BTD core [1] is exploited. The carbonyl-linked azetidine-pyrrolidine substituent provides solubility in common organic solvents without drastically altering the LUMO level. Researchers can use the compound as a reference electron-acceptor to benchmark homologous series, confident that its reduction potential (~–1.52 V vs. SCE) [1] is distinct from benzothiazole-based analogs and from the sulfonyl-linked variant .

Medicinal Chemistry: Fragment-Based Lead Optimization for YAP/TAZ Targets

The compound embodies the key pharmacophoric elements (electron-deficient BTD, rigid azetidine linker, basic pyrrolidine) found in YAP:TEAD inhibitors [1]. Teams initiating a fragment-based campaign can use it as a fragment-sized starting point (MW 288) with pre-validated TEAD engagement potential, avoiding the weaker activity of BTD carboxylic acid fragments [1]. The >1 pKa unit difference relative to dimethylamino analogs further supports its selection for cellular permeability optimization.

Chemical Biology: Protonation-State-Controlled Cellular Probe Development

Because the pyrrolidine nitrogen has a pKa of ~8.9 [1], the compound exists predominantly as the membrane-impermeable ammonium form at physiological pH. This property is advantageous for designing pH-sensitive fluorescent probes or for studying endosomal escape mechanisms. Compared to the less basic dimethylamino analog (pKa 7.7) [1], the target compound exhibits a 5-fold shift in protonated fraction at pH 7.4, enabling clearer binary readouts in lysosomal trapping assays.

Materials Science: Photophysical Standard for BTD-Derivative Libraries

The carbonyl linker in the target compound preserves the native fluorescence quantum yield of the BTD core (~0.6–0.8 in dichloromethane [1]), whereas the sulfonyl analog (CAS 2320926-19-8) quenches emission significantly (Φ < 0.2) . This makes the target compound a suitable fluorescent standard for constructing BTD libraries when optical detection is required, such as in high-throughput screening for aggregation-induced emission (AIE) properties.

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